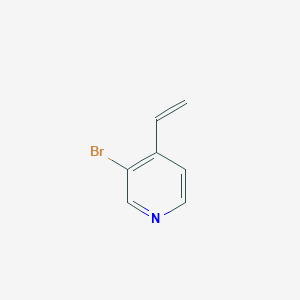












|
REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2]CC.[Br:6][C:7]1[CH:8]=[N:9][CH:10]=[C:11]([CH:14]=1)C=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[Br:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:14]=1[CH:1]=[CH2:2] |f:2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=C(C=O)C1
|
|
Name
|
phosphonium ylide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
2.97 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
837 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=C(C=O)C1
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellow reaction mixture was stirred for 30 min at −78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
wash
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature over 120 minutes
|
|
Duration
|
120 min
|
|
Type
|
STIRRING
|
|
Details
|
to stir for an additional 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was then quenched with saturated aqueous sodium bicarbonate
|
|
Type
|
ADDITION
|
|
Details
|
diluted with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with saturated aqueous sodium bicarbonate
|
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated
|
|
Type
|
ADDITION
|
|
Details
|
the resulting residue was then diluted with ethyl acetate and 1M sodium bisulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was extracted two additional times with 1M sodium bisulfate
|
|
Type
|
ADDITION
|
|
Details
|
diluted with dichloromethane
|
|
Type
|
ADDITION
|
|
Details
|
neutralized via the careful addition of saturated aqueous sodium bicarbonate and solid sodium carbonate
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the now basic aqueous layer was extracted three additional times with dichloromethane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by silica gel flash chromatography (ethyl acetate-dichloromethane, 0 to 16%)
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |